2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate to form 2-ethoxycarbonylaminophenol, which is then cyclized with sulfuric acid to yield 2-ethoxycarbonylbenzoxazole. Subsequent sulfonation with chlorosulfonic acid and amination with ethylenediamine results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to interfere with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonyl fluoride
- 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonyl chloride
- 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonyl bromide
Uniqueness
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPKJIHDWELEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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